5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(cyclobutylmethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-11-9(13)12(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCTRHUPDHTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a suitable pyrimidinone precursor. One common method involves the reaction of 1-(cyclobutylmethyl)pyrimidin-2(1H)-one with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one has been identified as a valuable intermediate in the synthesis of pharmaceutical agents. Its structure can be modified to enhance potency against specific biological targets. For instance, it has been utilized in the development of inhibitors targeting enzymes involved in cancer progression.
Case Study: EZH2 Inhibitors
Research focusing on Enhancer of Zeste Homolog 2 (EZH2) inhibitors has highlighted the role of pyrimidine derivatives like 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one. Structure-activity relationship studies indicate that modifications to the pyrimidine core can significantly affect inhibitory activity against EZH2, suggesting its potential in cancer therapeutics .
Materials Science
Polymer Incorporation
The compound can be integrated into polymer matrices to enhance their thermal stability and mechanical properties. Its bromine atom facilitates cross-linking reactions, which are crucial for developing high-performance materials.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification Method | Resulting Property |
|---|---|---|
| Polycarbonate | Incorporation of 5-Bromo... | Increased thermal stability |
| Polyurethane | Cross-linking with 5-Bromo... | Enhanced mechanical strength |
Biological Studies
Biological Pathway Analysis
In biological research, 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one serves as a tool for studying various pathways involving pyrimidine derivatives. Its ability to modulate enzyme activity makes it useful for investigating metabolic processes and signaling pathways.
Case Study: COX-2 Inhibition
In vitro studies have shown that derivatives of this compound exhibit significant inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. The IC50 values reported for related compounds indicate potent anti-inflammatory activity, making them candidates for further development in treating inflammatory diseases .
Chemical Synthesis
Synthetic Methodologies
The compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to explore new synthetic methodologies and reaction mechanisms.
Data Table: Synthesis Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | DMF, 70°C, 4h | 46.5 |
| Microwave-assisted synthesis | DMF, 120°C, 2h | 66.6 |
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Core Heterocycles
Key structural analogs differ in substituent groups and core heterocycles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Biological Activity
5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₈H₉BrN₂O
- Molecular Weight : 215.07 g/mol
- CAS Number : 14248-01-2
The compound features a pyrimidinone core substituted with a bromine atom and a cyclobutylmethyl group, which contribute to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one typically involves the bromination of pyrimidinones followed by the introduction of the cyclobutylmethyl group through alkylation reactions. Various synthetic routes have been explored to optimize yield and purity, including palladium-catalyzed coupling reactions.
Antimicrobial Activity
Research has indicated that 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
In cancer research, 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one has shown promising results as an antiproliferative agent. Studies conducted on various cancer cell lines have reported IC50 values indicating potent activity:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 10.45 |
| PC-3 (prostate cancer) | 9.02 |
| A549 (lung cancer) | 9.46 |
The compound appears to induce apoptosis in cancer cells via the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Effects
5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a significant decrease in edema when compared to control groups. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of several pyrimidinone derivatives, including 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one. The results confirmed its broad-spectrum activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic.
- Cancer Cell Line Analysis : In another study, the compound was tested against various cancer cell lines to assess its antiproliferative effects. The findings indicated that it significantly inhibited cell growth in MCF-7 and PC-3 cells, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : A recent animal study assessed the anti-inflammatory effects of the compound in carrageenan-induced paw edema models. The results showed a marked reduction in paw swelling, supporting its use in inflammatory conditions.
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or HPLC to avoid over-bromination.
- Optimize solvent polarity and temperature to enhance regioselectivity.
How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation?
Basic Research Question
1H/13C NMR : Assign peaks by comparing chemical shifts to similar compounds. For instance, bromine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.5–8.5 ppm for aromatic protons in 5-bromo-2-hydroxy-4-methylpyridine) . The cyclobutylmethyl group’s protons typically appear as multiplet signals between δ 1.5–3.0 ppm.
IR : Look for carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and O-H/N-H stretches (if present) around 3200–3500 cm⁻¹ .
X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for 5-Bromo-N-methylpyrimidin-2-amine .
Q. Mitigation Strategies :
- Use fume hoods, nitrile gloves, and safety goggles.
- Store in airtight containers away from oxidizers.
- Neutralize waste with dilute sodium thiosulfate before disposal.
What strategies resolve contradictions in reactivity data between brominated pyrimidinones and other halogenated heterocycles?
Advanced Research Question
Contradictions in reactivity (e.g., bromine’s leaving group ability vs. chlorine) can arise from electronic or steric effects. For example:
Q. Methodological Approach :
- Compare kinetic data (e.g., via HPLC or LC-MS) for SNAr reactions using different nucleophiles (e.g., amines, thiols).
- Use DFT calculations to model charge distribution and transition states .
How does the cyclobutylmethyl substituent influence electronic properties compared to other alkyl groups?
Advanced Research Question
The cyclobutylmethyl group introduces ring strain and electron-donating effects due to its sp³-hybridized carbons. Cyclobutane’s angle strain (≈90°) increases torsional flexibility, potentially altering conjugation with the pyrimidinone ring.
Q. Experimental Design :
- Measure Hammett σ values via substituent-dependent reaction rates (e.g., ester hydrolysis).
- Compare UV-Vis absorption maxima (λmax) with methyl or tert-butyl analogs to assess conjugation effects .
What computational methods predict the biological activity of 5-Bromo-1-(cyclobutylmethyl)pyrimidin-2(1H)-one?
Advanced Research Question
Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
QSAR Models : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine .
Q. Validation :
- Compare in silico predictions with in vitro enzyme inhibition assays (e.g., IC50 measurements).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
